molecular formula C5H3ClN4 B1375292 7-Chloro-1H-pyrazolo[4,3-d]pyrimidine CAS No. 923282-64-8

7-Chloro-1H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B1375292
CAS No.: 923282-64-8
M. Wt: 154.56 g/mol
InChI Key: HHENWMDMGFNJEO-UHFFFAOYSA-N
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Description

7-Chloro-1H-pyrazolo[4,3-d]pyrimidine: is a heterocyclic compound featuring a pyrazolo[4,3-d]pyrimidine core with a chlorine atom at the 7th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties .

Future Directions

Many novel pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years . The development of more potent and efficacious anticancer drugs with pyrimidine scaffold is a potential future direction .

Biochemical Analysis

Biochemical Properties

7-Chloro-1H-pyrazolo[4,3-d]pyrimidine plays a vital role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). This compound interacts with CDK2/cyclin A2 complex, inhibiting its enzymatic activity . The inhibition of CDK2 is significant in cancer treatment as it targets tumor cells selectively. The interaction involves essential hydrogen bonding with Leu83 in the CDK2 active site, which is crucial for its inhibitory activity .

Cellular Effects

This compound exhibits significant effects on various cell types and cellular processes. It has been shown to inhibit the growth of several cancer cell lines, including MCF-7, HCT-116, and HepG-2 . The compound induces cell cycle arrest at the G0-G1 stage and promotes apoptosis in cancer cells . Additionally, it affects cell signaling pathways and gene expression, leading to altered cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with CDK2, leading to enzyme inhibition. The compound forms hydrogen bonds with key residues in the CDK2 active site, such as Leu83 . This binding inhibits the phosphorylation of key components required for cell proliferation, thereby exerting its anti-proliferative effects . The compound also induces changes in gene expression, contributing to its therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under specific conditions, but its degradation can affect its long-term efficacy . Studies have shown that the compound maintains its inhibitory activity over extended periods, but its effects on cellular function may vary depending on the duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-proliferative activity without causing adverse effects . At higher doses, toxic effects and adverse reactions have been observed . The threshold effects and optimal dosage for therapeutic applications need to be carefully determined to minimize toxicity while maximizing efficacy .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity . The compound affects metabolic flux and metabolite levels, contributing to its overall biochemical effects . Understanding these pathways is essential for optimizing its therapeutic potential and minimizing adverse effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . The compound’s distribution patterns are crucial for its therapeutic applications and efficacy .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns influence its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1H-pyrazolo[4,3-d]pyrimidine typically involves the condensation of hydrazines with β-keto esters, followed by cyclization and chlorination steps . One common method includes:

    Condensation: Phenyl hydrazines react with ethyl acetoacetate to form phenyl-3H-pyrazol-3-ones.

    Cyclization: The pyrazol-3-ones undergo cyclization to form the pyrazolo[4,3-d]pyrimidine core.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Properties

IUPAC Name

7-chloro-1H-pyrazolo[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-5-4-3(1-9-10-4)7-2-8-5/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHENWMDMGFNJEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60735265
Record name 7-Chloro-1H-pyrazolo[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923282-64-8
Record name 7-Chloro-1H-pyrazolo[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-1H-pyrazolo[4,3-d]pyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 7-Chloro-1H-pyrazolo[4,3-d]pyrimidine in the synthesis of 3H-1,5-benzodiazepines?

A1: this compound serves as a crucial building block in the synthesis of 3H-1,5-benzodiazepine derivatives. The compound, synthesized via chlorination of 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one with phosphorus oxychloride (POCl3) [], possesses a reactive chlorine atom. This chlorine atom allows for further functionalization. The compound is condensed with various β-diketones or β-ketoesters, ultimately leading to the formation of the desired 3H-1,5-benzodiazepines [].

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